Propanehydrazonoyl chloride, N-(4-chlorophenyl)-2-oxo-
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Overview
Description
“Propanehydrazonoyl chloride, N-(4-chlorophenyl)-2-oxo-” is a chemical compound with the linear formula C9H8Cl2N2O . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For example, reactions of hydrazonoyl halides with cyanoacetic hydrazide and its N-arylidene derivatives proceeded site-selectively and afforded the respective pyrazolo[3,4-d]pyridazine and aldehyde N-(1-aryl-3-acetyl-4-cyanopyrazol-5-yl)hydrazone derivatives .
Molecular Structure Analysis
The molecular structure of “Propanehydrazonoyl chloride, N-(4-chlorophenyl)-2-oxo-” is represented by the linear formula C9H8Cl2N2O . The molecular weight of the compound is 231.083 .
Scientific Research Applications
Synthesis of Pyrazolo[3,4-d]pyridazine Derivatives
Propanehydrazonoyl chloride compounds are utilized in the synthesis of pyrazolo[3,4-d]pyridazine derivatives. These reactions proceed site-selectively and are significant for creating compounds with potential biological activities. The derivatives obtained from these reactions have been studied for their structural properties and potential as bioactive molecules .
Anti-Aggressive Activity
The compounds synthesized from Propanehydrazonoyl chloride have shown promising results in anti-aggressive activity screenings. This application is crucial in the development of therapeutic agents that could potentially be used to manage aggressive behaviors in various medical conditions .
Antiviral Activity
Derivatives of Propanehydrazonoyl chloride have been explored for their antiviral properties. The research focuses on creating compounds that could inhibit the replication of viruses, offering a pathway to new antiviral drugs .
Synthesis of Sulfonamide Derivatives
Propanehydrazonoyl chloride is a key intermediate in the synthesis of sulfonamide derivatives. These derivatives are associated with a wide range of biological activities and have applications in medicine and agriculture as antibacterial, antifungal, and herbicidal agents .
Molecular Modelling and Drug Design
The compound is used in molecular modelling to study the interactions with biological targets. This application is vital in the drug design process, where the compound’s structure-activity relationship can be analyzed to develop more effective drugs .
Combatting Drug Resistance
Research involving Propanehydrazonoyl chloride derivatives also aims to combat antimicrobial and anticancer drug resistance. By studying the pharmacological activities of these derivatives, scientists hope to overcome the challenges posed by resistant pathogens and cancer cells .
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds have been found to target the vascular endothelial growth factor receptor 1 (vegfr1) in humans .
Mode of Action
These compounds are known to react with active methylene nitriles such as cyanoacetophenone, alkyl cyanoacetates, cyanoacetanilides, and malononitrile to form respective pyrazole derivatives .
Biochemical Pathways
Similar compounds have been found to inhibit the electron transport chain reaction and its conversion of co2 to carbohydrate precursors .
Pharmacokinetics
Similar compounds have been found to have variable absorption, distribution, metabolism, and excretion profiles .
Result of Action
Similar compounds have been found to inhibit further development of the weed .
Action Environment
Similar compounds have been found to be more difficult to oxidize depending on the environment .
properties
IUPAC Name |
N-(4-chlorophenyl)-2-oxopropanehydrazonoyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2N2O/c1-6(14)9(11)13-12-8-4-2-7(10)3-5-8/h2-5,12H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJHCGGWBOWGPJS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(=NNC1=CC=C(C=C1)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50377951 |
Source
|
Record name | Propanehydrazonoyl chloride, N-(4-chlorophenyl)-2-oxo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50377951 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.08 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
18247-78-4 |
Source
|
Record name | Propanehydrazonoyl chloride, N-(4-chlorophenyl)-2-oxo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50377951 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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